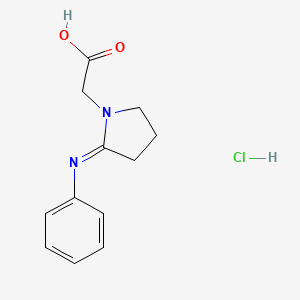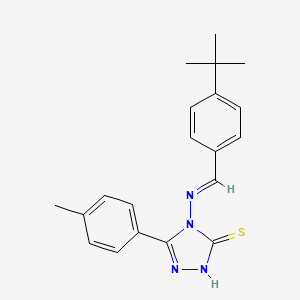![molecular formula C25H24Cl2N2O4 B11995440 N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B11995440.png)
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a methoxypropylamino carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of α,β-unsaturated carbonyl compounds, which are key building blocks in organic chemistry . The catalytic synthesis of these compounds has received significant attention, with carbonylation reactions being a prominent method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign reagents is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide can be compared with other similar compounds, such as α-amino carbonyl compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Propiedades
Fórmula molecular |
C25H24Cl2N2O4 |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H24Cl2N2O4/c1-16-4-6-17(7-5-16)24(30)29-22(25(31)28-12-3-13-32-2)15-19-9-11-23(33-19)18-8-10-20(26)21(27)14-18/h4-11,14-15H,3,12-13H2,1-2H3,(H,28,31)(H,29,30)/b22-15- |
Clave InChI |
DUAHCMVDVYNJOC-JCMHNJIXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCCCOC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11995357.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11995366.png)

![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11995375.png)
![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11995384.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)

![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995416.png)
![(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11995432.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995453.png)
